1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide
Overview
Description
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H15Cl3N2O3S and its molecular weight is 433.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dichlorophenyl)prolinamide is 431.986897 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dichlorophenyl)prolinamide belongs to a class of compounds that have been explored for various chemical reactions and synthesis processes due to their unique structural properties. The molecule's synthesis involves multi-step chemical reactions, highlighting its potential in chemical synthesis and pharmaceutical research. For instance, sulfonamides derived from chlorobenzic acid have been synthesized, showcasing the versatility of sulfonamide-based compounds in chemical synthesis (Zou Yu-quan, 2002). Additionally, the molecule's derivatives have been studied for antiviral activities, demonstrating the compound's relevance in medicinal chemistry (Zhuo Chen et al., 2010).
Anticancer and Pro-apoptotic Effects
Research into sulfonamide derivatives, including those similar to 1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dichlorophenyl)prolinamide, has shown significant promise in anticancer therapy. These compounds have been evaluated for their pro-apoptotic effects in various cancer cell lines, demonstrating the potential for therapeutic applications. The activation of apoptotic genes and the induction of apoptosis in cancer cells highlight the molecule's role in the development of new anticancer agents (A. Cumaoğlu et al., 2015).
Catalytic and Enantioselective Reactions
Sulfonylprolinamide derivatives, including those structurally related to 1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dichlorophenyl)prolinamide, have been utilized as catalysts in various organic reactions. For example, novel sulfonylpolystyrene-supported prolinamides have shown efficacy in catalyzing enantioselective aldol reactions in water, underscoring the compound's utility in green chemistry and sustainable synthesis processes (R. Pedrosa et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The sulfonamide functionality present in 1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dichlorophenyl)prolinamide and its analogs has been extensively studied for enzyme inhibition, particularly in the context of therapeutic applications. These compounds have been investigated as inhibitors of various enzymes, such as carbonic anhydrases, highlighting their potential in the development of new drugs for diseases like Alzheimer’s and cancer (J. Winum et al., 2006).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3S/c18-11-3-5-15(6-4-11)26(24,25)22-7-1-2-16(22)17(23)21-14-9-12(19)8-13(20)10-14/h3-6,8-10,16H,1-2,7H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDUZVVKIQFVTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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